Mycophenolate mofetil N-oxide

Catalog No.
S859374
CAS No.
224052-51-1
M.F
C23H31NO8
M. Wt
449.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mycophenolate mofetil N-oxide

CAS Number

224052-51-1

Product Name

Mycophenolate mofetil N-oxide

IUPAC Name

2-(4-oxidomorpholin-4-ium-4-yl)ethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate

Molecular Formula

C23H31NO8

Molecular Weight

449.5

InChI

InChI=1S/C23H31NO8/c1-15(5-7-19(25)31-13-10-24(28)8-11-30-12-9-24)4-6-17-21(26)20-18(14-32-23(20)27)16(2)22(17)29-3/h4,26H,5-14H2,1-3H3/b15-4+

InChI Key

MNDAMCFHWPXNAW-SYZQJQIISA-N

SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCC[N+]3(CCOCC3)[O-])O

Synonyms

(4E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic Acid 2-(4-Oxido-4-morpholinyl)ethyl Ester; EP ImpurityG;

Not a Direct Research Compound:

Mycophenolate mofetil N-oxide (MMF-NO) is not itself a medication or a compound directly used in scientific research. It is a known impurity of mycophenolate mofetil (MMF), a widely used immunosuppressant drug. This means it is an unintended byproduct formed during the manufacturing process of MMF [, ].

Importance in Quality Control:

Research on Formation and Mitigation:

Researchers are interested in understanding the formation pathways of MMF-NO during MMF synthesis to minimize its presence in the final product. This research involves various techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify MMF-NO and other potential impurities []. Additionally, researchers are exploring methods to mitigate the formation of MMF-NO during the manufacturing process, ensuring the quality and consistency of MMF drugs.

Mycophenolate mofetil N-oxide is a chemical compound with the molecular formula C23H31NO8C_{23}H_{31}N_{O_8} and a molecular weight of approximately 449.49 g/mol. It is recognized as an impurity or degradation product of mycophenolate mofetil, which is primarily used as an immunosuppressant in organ transplant patients and for autoimmune diseases. Mycophenolate mofetil N-oxide is often referred to as EP Impurity G, indicating its classification in European Pharmacopeia standards .

MMF-NO itself does not have a known mechanism of action in biological systems. Its significance lies in its role as an indicator of MMF degradation, which is the drug with the immunosuppressive effect [].

, primarily involving the oxidation of mycophenolate mofetil. The oxidation process typically occurs under conditions that promote the conversion of the morpholino group into an N-oxide. The specific reaction pathway may involve the following steps:

  • Oxidation: Mycophenolate mofetil undergoes oxidation, often facilitated by oxidizing agents such as hydrogen peroxide or other peroxides.
  • Degradation: Environmental factors such as light, heat, or moisture can also contribute to the degradation of mycophenolate mofetil into its N-oxide form.

These reactions are significant in understanding the stability and shelf-life of formulations containing mycophenolate mofetil .

The synthesis of mycophenolate mofetil N-oxide typically involves the following methods:

  • Chemical Oxidation: Utilizing oxidizing agents to convert mycophenolate mofetil into its N-oxide form.
  • Biological Oxidation: Metabolic processes in biological systems can also lead to the formation of mycophenolate mofetil N-oxide from mycophenolate mofetil.

The specific conditions and reagents used can vary based on the desired yield and purity of the product .

Mycophenolate mofetil N-oxide serves primarily as a marker for quality control in pharmaceutical formulations containing mycophenolate mofetil. Its identification is crucial for ensuring the safety and efficacy of drug products, especially those used in sensitive populations like transplant recipients or patients with autoimmune disorders. Additionally, it may be studied for potential pharmacological effects, although this area requires further exploration .

Mycophenolate mofetil N-oxide shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Mycophenolic AcidC₁₃H₁₈N₂O₆Active metabolite; inhibits lymphocyte proliferation
Mycophenolate MofetilC₁₉H₃₁N₁O₇Prodrug form; converted to mycophenolic acid in vivo
AzathioprineC₁₃H₁₈N₄O₄SPurine synthesis inhibitor; used in autoimmune diseases
LeflunomideC₁₈H₁₄ClF₂N₃O₂Inhibits dihydroorotate dehydrogenase; anti-inflammatory

Mycophenolate mofetil N-oxide's primary distinction lies in its role as a degradation product rather than an active therapeutic agent, which sets it apart from these compounds while still being relevant in pharmacological contexts .

Molecular Formula (C23H31NO8) and Weight (449.5 g/mol)

Mycophenolate mofetil N-oxide is characterized by the molecular formula C23H31NO8, representing a complex organic molecule with 23 carbon atoms, 31 hydrogen atoms, one nitrogen atom, and eight oxygen atoms [1] [2]. The compound exhibits a molecular weight of 449.5 grams per mole, as determined through computational analysis and confirmed by multiple analytical sources [1] [3] [5]. This molecular weight represents an increase of approximately 16 atomic mass units compared to the parent compound mycophenolate mofetil, reflecting the addition of one oxygen atom in the N-oxide formation [1].

The exact mass of mycophenolate mofetil N-oxide has been precisely determined as 449.20496695 daltons through high-resolution mass spectrometry [1]. The compound is officially registered under CAS number 224052-51-1 and carries the UNII identifier E48LN85F8Y [1] [3]. These molecular parameters place mycophenolate mofetil N-oxide within the category of medium-sized pharmaceutical intermediates with significant structural complexity.

PropertyValueReference Method
Molecular FormulaC23H31NO8Computational Analysis
Molecular Weight449.5 g/molPubChem Database
Exact Mass449.20496695 DaHigh-Resolution MS
CAS Number224052-51-1Chemical Registry
UNIIE48LN85F8YFDA Database

Structural Characteristics

Core Structural Features and Functional Groups

The molecular architecture of mycophenolate mofetil N-oxide encompasses several distinct structural domains that contribute to its chemical identity [1] [7]. The core structure features a phthalide-derived isobenzofuran ring system, which serves as the central aromatic framework [1]. This heterocyclic system contains a lactone functionality formed by the fusion of a benzene ring with a furan-2(3H)-one moiety [1].

The molecule incorporates a morpholine ring system that has been oxidized to form the characteristic N-oxide functionality [1] [7]. This six-membered heterocycle contains both nitrogen and oxygen heteroatoms, with the nitrogen bearing the oxide substituent [1]. The morpholine unit is connected to the main molecular framework through an ethyl linker, creating a flexible chain that terminates in an ester bond [1].

A hexenoic acid chain extends from the isobenzofuran core, featuring a trans-configured double bond that introduces geometric constraints into the molecular structure [1] [7]. This aliphatic chain contains a methyl substituent and terminates in a carboxyl group that forms an ester linkage with the morpholine-containing ethyl chain [1]. Additional functional groups include methoxy and methyl substituents on the aromatic ring system, along with a phenolic hydroxyl group [1] [3].

N-oxide Moiety Characteristics

The N-oxide functional group represents a distinctive structural feature characterized by a dative bond between nitrogen and oxygen atoms [20] [21]. This bond exhibits a highly polar character with a significant dipole moment ranging from 4.0 to 5.0 Debye units, substantially larger than typical polar bonds [20] [21]. The N-oxide moiety in mycophenolate mofetil N-oxide corresponds to an amine oxide type, where the nitrogen atom maintains a formal positive charge balanced by the negatively charged oxygen [20].

The bond order of the N-oxide linkage slightly exceeds unity, typically measuring approximately 1.1 for amine oxide systems [20] [21]. This elevated bond order results from hyperconjugative contributions involving lone pair donation from oxygen to antibonding orbitals on nitrogen [20]. The zwitterionic nature of the N-oxide group significantly influences the compound's physicochemical properties, including enhanced water solubility and altered basicity [20] [21].

The morpholine N-oxide moiety demonstrates remarkable stability under ambient conditions while maintaining susceptibility to reduction reactions [20] [21]. This functional group forms exceptionally stable hydrogen bonds with water molecules and protic solvents, contributing to the compound's hygroscopic character [21]. The N-oxide functionality also serves as a weak base with predicted pKa values in the range of 4-5, characteristic of amine oxide systems [21].

N-oxide PropertyCharacteristicValue/Description
Bond CharacterDative, highly polarN+-O- zwitterionic
Bond OrderSlightly > 1~1.1 (amine oxide)
Dipole MomentHigh polarity4.0-5.0 D
BasicityWeak basepKa 4-5 range
Hydrogen BondingStrong acceptor/donorEnhanced hydration

IUPAC Nomenclature and Structural Representation

The systematic IUPAC nomenclature for mycophenolate mofetil N-oxide is 2-(4-oxidomorpholin-4-ium-4-yl)ethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate [1] [7]. This comprehensive name precisely describes the molecular connectivity and stereochemistry, incorporating the zwitterionic character of the N-oxide functionality through the "oxidomorpholin-4-ium" designation [1].

The structural representation utilizes the SMILES notation: CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCC[N+]3(CCOCC3)[O-]) [1] [2]. This linear encoding captures the complete molecular topology, including the explicit representation of the E-configured double bond and the zwitterionic N-oxide moiety [1]. The InChI identifier MNDAMCFHWPXNAW-SYZQJQIISA-N provides an additional standardized representation that ensures unambiguous chemical identification [1] [7].

Alternative nomenclature includes the designation as 4-hexenoic acid, 6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-, 2-(4-oxido-4-morpholinyl)ethyl ester, (4E)- [1] [3]. This systematic name emphasizes the ester functionality and the geometric configuration of the alkene moiety while maintaining precision in describing the N-oxide group as "4-oxido-4-morpholinyl" [1].

Stereochemistry

E/Z Isomerism at the C4 Position

Mycophenolate mofetil N-oxide exhibits geometric isomerism around the C4-C5 double bond within the hexenoic acid chain [1] [7]. The compound exclusively adopts the E configuration, where the higher priority substituents on each carbon of the double bond are positioned on opposite sides [1] [30]. According to the Cahn-Ingold-Prelog priority rules, the methyl group attached to C4 and the extended carbon chain containing the isobenzofuran moiety represent the higher priority substituents on their respective carbon atoms [30] [32].

The E configuration is maintained through the geometric constraints imposed by the double bond, which prevents free rotation around the C4-C5 axis [30] [32]. This stereochemical arrangement is critical for the compound's identity and distinguishes it from potential Z isomers that would exhibit different spatial arrangements [30]. The SMILES notation explicitly indicates this stereochemistry through the /C=C(\C)/ pattern, confirming the E geometry [1].

Computational analysis reveals that mycophenolate mofetil N-oxide contains one defined bond stereocenter corresponding to this E-configured double bond [1] [7]. The absence of undefined bond stereocenters indicates complete stereochemical definition at this critical position [1]. This geometric precision is essential for maintaining consistent chemical and biological properties.

Stereochemical FeatureValueSignificance
E/Z Centers1C4-C5 double bond
ConfigurationE (trans)Higher priority groups opposite
Defined Bond Stereocenters1Complete definition
Undefined Bond Stereocenters0No ambiguity

Configurational Stability

The E configuration of mycophenolate mofetil N-oxide demonstrates remarkable stability under normal storage and handling conditions [1] [7]. The energy barrier for E-Z isomerization around the C4-C5 double bond is sufficiently high to prevent spontaneous interconversion at ambient temperatures [30] [32]. This stability results from the pi-bond character of the double bond, which requires substantial energy input for bond rotation [30].

Factors contributing to configurational stability include the substitution pattern around the double bond and the absence of destabilizing steric interactions in the E configuration [30] [32]. The methyl substituent at C4 and the extended chain system adopt favorable conformations that minimize steric strain [1]. Additionally, the compound shows no evidence of configurational lability during routine analytical procedures or extended storage periods [5] [26].

Oxidation of Mycophenolate Mofetil

The primary method for synthesizing Mycophenolate mofetil N-oxide involves the direct oxidation of the parent compound, Mycophenolate mofetil. This transformation represents a specific oxidative modification of the morpholine ring system present in the original molecule . The oxidation process typically employs hydrogen peroxide as the oxidizing agent under carefully controlled conditions to ensure selective formation of the N-oxide functionality.

The standard oxidation procedure involves dissolving Mycophenolate mofetil in acetonitrile and treating the solution with hydrogen peroxide at approximately 40°C . The reaction proceeds through nucleophilic attack of the morpholine nitrogen on the oxidizing agent, resulting in the formation of the N-oxide bond. Reaction times typically range from 2 to 24 hours, depending on the concentration of reactants and the desired conversion rate.

Critical parameters for this oxidation include maintaining the temperature at 40°C to ensure optimal yield while preventing decomposition of the product . The pH of the reaction medium is maintained between 3.6 and 7.4 to avoid unwanted side reactions. The use of acetonitrile as the solvent provides sufficient solubility for the starting material while maintaining chemical stability throughout the reaction period.

Direct Synthesis Strategies

Alternative direct synthesis approaches have been developed to circumvent the need for pre-formed Mycophenolate mofetil as starting material. These methods involve the simultaneous formation of the ester linkage and the N-oxide functionality in a single synthetic sequence [2] [3]. One notable approach utilizes the esterification of mycophenolic acid with 2-morpholinoethanol under oxidative conditions.

The direct synthesis typically employs a catalytic system comprising zinc oxide or calcium oxide as the esterification catalyst, combined with an oxidizing environment to generate the N-oxide functionality [3]. The reaction temperature is maintained between 90-100°C under slightly reduced pressure for periods ranging from 32 to 120 hours. This extended reaction time allows for complete esterification while ensuring the formation of the desired N-oxide product.

Processing considerations for direct synthesis include the use of inert atmospheres to prevent unwanted oxidation reactions and the careful control of water content in the reaction mixture. The presence of trace amounts of water can significantly impact both the esterification efficiency and the selective formation of the N-oxide functionality [4].

Metal-Catalyzed Oxidation Approaches

Metal-catalyzed oxidation systems represent a sophisticated approach to Mycophenolate mofetil N-oxide synthesis, offering enhanced selectivity and reaction control compared to simple peroxide oxidations [5] [6]. These systems typically employ transition metal ions such as copper(II) or iron(II) in combination with appropriate co-oxidants to facilitate the N-oxidation process.

Copper(II) catalyzed systems utilize cupric ions in combination with ascorbic acid as the reducing agent, creating a redox cycle that promotes selective oxidation of the morpholine nitrogen [6]. The reaction proceeds at physiological temperatures (37°C) in aqueous buffer systems with pH values ranging from 6.0 to 8.0. This mild reaction condition set makes the copper-catalyzed approach particularly attractive for large-scale synthesis where temperature control and energy consumption are important considerations.

Iron(II) catalyzed oxidation employs ferrous ions with hydrogen peroxide in a Fenton-like reaction system [6]. The iron catalyst facilitates the generation of hydroxyl radicals, which subsequently oxidize the morpholine nitrogen to form the N-oxide functionality. Reaction conditions similar to the copper system are employed, with careful monitoring of the iron concentration to prevent over-oxidation or formation of unwanted byproducts.

The metal-catalyzed approaches offer several advantages including improved reaction selectivity, reduced reaction times (1-24 hours), and the ability to operate under mild conditions [5]. However, these methods require careful catalyst removal and purification steps to meet pharmaceutical quality standards.

Laboratory-Scale Preparation Techniques

Laboratory-scale preparation of Mycophenolate mofetil N-oxide requires careful attention to reaction setup, monitoring, and workup procedures to ensure reproducible results and high product quality [7] [8]. Standard laboratory procedures typically involve batch reactions using conventional glassware with appropriate temperature control and stirring capabilities.

The typical laboratory setup employs a three-necked round-bottom flask equipped with a condenser, thermometer, and addition funnel for controlled reagent introduction [7]. The reaction mixture is maintained under nitrogen atmosphere to prevent atmospheric oxidation and ensure reaction selectivity. Magnetic stirring provides adequate mixing for laboratory-scale preparations, though mechanical stirring may be employed for larger laboratory batches.

Monitoring of the reaction progress is accomplished through analytical techniques including thin-layer chromatography and high-performance liquid chromatography [8] [9]. These methods allow for real-time assessment of conversion rates and the detection of potential side products. Sample withdrawal at regular intervals enables the construction of reaction profiles that guide optimization efforts.

Temperature control represents a critical aspect of laboratory-scale preparation, with most procedures requiring maintenance of reaction temperatures within ±2°C of the target value [7]. This precision is achieved through the use of thermostated water baths or heating mantles with electronic temperature controllers. Reaction times for laboratory-scale preparations typically range from 6 to 48 hours, depending on the specific synthetic route employed.

Purification and Isolation Methods

The purification of Mycophenolate mofetil N-oxide requires sophisticated separation techniques due to the structural similarity between the product and potential impurities, including unreacted starting material [8] [9]. Multiple purification approaches have been developed, each offering specific advantages depending on the scale of operation and purity requirements.

Recrystallization represents the most commonly employed purification method for Mycophenolate mofetil N-oxide [10]. The process typically utilizes ethyl acetate-hexane solvent systems, with the product being dissolved in hot ethyl acetate and precipitated through the controlled addition of hexane. This approach achieves purities in the range of 95-98% with recoveries of 85-92%. The recrystallization process requires 4-6 hours for completion and provides effective removal of most organic impurities.

Column chromatography using silica gel represents an alternative purification approach that offers higher resolution separation capabilities [8]. Gradient elution systems employing acetonitrile-water mixtures provide excellent separation of the N-oxide product from related compounds. This method achieves purities of 96-99% with recoveries of 88-95%, though the process requires 2-4 hours for completion.

High-performance liquid chromatography purification offers the highest achievable purities (98-99.5%) with excellent recoveries (90-98%) [11]. This method employs preparative-scale columns with acetonitrile-water gradient elution systems. While the processing time is reduced to 1-2 hours, the method requires specialized equipment and is typically reserved for high-value applications requiring exceptional purity.

Liquid-liquid extraction provides a rapid purification option, utilizing ethyl acetate-water systems to achieve selective extraction of the N-oxide product [10]. While this method offers short processing times (30-60 minutes), the achievable purities (90-95%) and recoveries (75-85%) are generally lower than other purification approaches.

Quality Control Parameters in Synthesis

Comprehensive quality control measures are essential for ensuring the consistent production of Mycophenolate mofetil N-oxide meeting pharmaceutical standards [12] [13]. These parameters encompass both in-process monitoring during synthesis and final product specification testing.

Molecular weight confirmation through mass spectrometry represents a fundamental quality control parameter, with the expected value of 449.49 g/mol serving as the primary identity confirmation [14]. The molecular formula C₂₃H₃₁NO₈ is verified through elemental analysis, providing additional structural confirmation. High-resolution mass spectrometry enables the detection of impurities and degradation products that may co-elute with the main product during chromatographic analysis.

Spectroscopic characterization through ultraviolet spectrophotometry identifies the characteristic absorption maxima at 215 nm and 251 nm [15]. These values serve as both identity confirmation and purity assessment tools. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation and can detect trace impurities that may not be apparent through other analytical methods.

Chemical stability assessment involves subjecting the product to various stress conditions including elevated temperature, acidic and basic pH, and oxidative environments [9]. These studies identify potential degradation pathways and establish appropriate storage conditions. The pH stability range of 3.0-7.0 represents a critical parameter for formulation development and storage optimization.

Impurity profiling through high-performance liquid chromatography with ultraviolet detection ensures that individual impurities remain below the 0.10% specification limit [8] [9]. This analysis includes identification of known impurities as well as screening for unknown degradation products. The overall assay range of 98.0-102.0% confirms the chemical purity of the final product.

Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of Mycophenolate mofetil N-oxide involves numerous technical and economic considerations that significantly impact process design and implementation [3] [16]. These factors encompass raw material procurement, equipment design, process optimization, regulatory compliance, and environmental management.

Raw material cost considerations become particularly significant at industrial scale, where the procurement of specialty chemicals in bulk quantities can achieve substantial cost reductions [3]. The establishment of reliable supply chains for key reagents including Mycophenolate mofetil or mycophenolic acid, oxidizing agents, and purification solvents represents a critical aspect of industrial production planning. Long-term contracts with suppliers help ensure price stability and supply security.

Process scalability presents unique challenges due to heat and mass transfer limitations that become apparent only at larger scales [16]. The oxidation reactions employed in N-oxide synthesis are typically exothermic, requiring sophisticated heat removal systems to maintain optimal reaction temperatures. Industrial reactors must be designed with adequate heat transfer surface area and mixing capabilities to ensure uniform reaction conditions throughout the batch.

Equipment requirements for industrial production include specialized reactors constructed from corrosion-resistant materials to withstand the oxidative reaction conditions [3]. Stainless steel or glass-lined reactors are typically employed, with appropriate venting systems to handle any gases generated during the reaction. Purification equipment including large-scale crystallizers, centrifuges, and drying systems must be designed to handle the specific properties of Mycophenolate mofetil N-oxide.

Environmental impact considerations require the implementation of comprehensive waste management systems [16]. Solvent recovery systems enable the recycling of purification solvents, reducing both environmental impact and operating costs. Waste treatment facilities must be designed to handle aqueous streams containing trace amounts of pharmaceutical compounds, often requiring advanced oxidation or biological treatment processes.

Regulatory compliance represents a fundamental requirement for industrial production, with Good Manufacturing Practice standards governing all aspects of the manufacturing process [16]. This includes extensive validation studies demonstrating process consistency, comprehensive documentation systems, and regular auditing by regulatory authorities. The validation process typically requires multiple demonstration batches to establish process capability and control limits.

Yield optimization studies become economically critical at industrial scale, where small improvements in yield can result in significant cost savings [16]. Process optimization typically focuses on reaction conditions, catalyst systems, and purification methods to achieve yields in the range of 85-95%. Statistical process control methods are employed to identify critical process parameters and establish appropriate control limits.

Quality assurance systems for industrial production require automated monitoring and control systems to ensure consistent product quality [16]. Real-time analytical methods including in-line spectroscopic techniques enable continuous monitoring of critical quality parameters. Automated sampling and testing systems reduce labor costs while improving the reliability of quality control testing.

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Mycophenolate mofetil N-oxide

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Last modified: 08-15-2023

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